molecular formula C20H17FN4O2 B12383301 Trk-IN-23

Trk-IN-23

Cat. No.: B12383301
M. Wt: 364.4 g/mol
InChI Key: ZSFJFWHLJJYXII-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trk-IN-23 is a potent, orally active inhibitor of tropomyosin receptor kinases (TRK). It has shown significant inhibitory activity against various TRK isoforms, including TRKA, TRKC, and several TRKA mutants. The compound is known for its ability to induce apoptosis in specific cell lines, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trk-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Trk-IN-23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity .

Scientific Research Applications

Trk-IN-23 has a wide range of scientific research applications:

Mechanism of Action

Trk-IN-23 exerts its effects by binding to the ATP-binding site of TRK receptors, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the induction of apoptosis in TRK-expressing cells. The compound shows high selectivity for TRKA, TRKC, and several TRKA mutants, making it effective in targeting specific cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Trk-IN-23

This compound stands out due to its high potency and selectivity for TRK isoforms and mutants. Its ability to induce apoptosis in specific cell lines makes it a valuable tool in cancer research and drug development. Additionally, its oral bioavailability enhances its potential for therapeutic applications .

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8-

InChI Key

ZSFJFWHLJJYXII-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4

Canonical SMILES

COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4

Origin of Product

United States

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